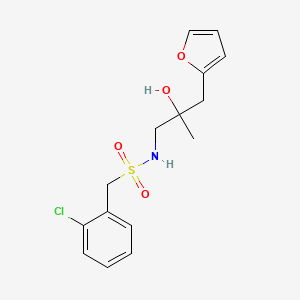

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound has been extensively studied in recent years, and its mechanism of action and physiological effects have been well-documented.

科学的研究の応用

Structural Diversity Exploration

Researchers can use this compound as a building block to create diverse derivatives. By modifying substituents or functional groups, they can generate a library of compounds with varying properties. These derivatives may serve as leads for drug discovery or other applications.

References:

- Tan, H., Qi, Z., Yu, Y., Zhang, X., Xiang, Y., Huang, J., … Wang, B. (2023). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. Molecules, 28(12), 4751. Read more

- Supporting Information: Water-controlled selective preparation of α-mono or α,α’-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Link

- Sigma-Aldrich: 4-dibenzo[b,d]furan-2-yl-4-oxobutanoic acid. Link

作用機序

- HMG-CoA reductase plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate .

- Consequently, cellular cholesterol levels decrease, leading to upregulation of low-density lipoprotein (LDL) receptors on cell surfaces, which enhances LDL uptake from the bloodstream .

- Additionally, decreased mevalonate production affects the synthesis of other essential molecules, such as coenzyme Q10 and isoprenoids .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound is orally administered and absorbed in the gastrointestinal tract. It binds to plasma proteins and distributes throughout the body. Metabolized primarily by the liver via cytochrome P450 enzymes. Eliminated mainly through feces and urine. Affected by food intake and individual variations .

Result of Action

Action Environment

- Diet, drug interactions, and genetic variations influence the compound’s efficacy. Proper storage conditions (e.g., avoiding light and moisture) maintain stability .

特性

IUPAC Name |

1-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-15(18,9-13-6-4-8-21-13)11-17-22(19,20)10-12-5-2-3-7-14(12)16/h2-8,17-18H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIXFRSJHZPBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)CC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)